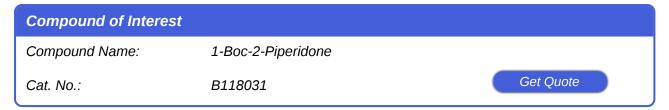


Elucidation of the Molecular Structure of 1-Boc-2-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **1-Boc-2-piperidone** (tert-butyl 2-oxopiperidine-1-carboxylate), a key building block in organic synthesis and medicinal chemistry. This document details the spectroscopic data and experimental methodologies used to confirm the molecular structure of this compound.

Chemical Identity and Properties

1-Boc-2-piperidone is a white to off-white solid organic compound.[1] It is a derivative of 2-piperidone, where the nitrogen atom of the lactam ring is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protecting group enhances the compound's utility in various synthetic transformations by modulating the reactivity of the nitrogen atom.[2]



Property	Value	Reference
Chemical Formula	C10H17NO3	
Molecular Weight	199.25 g/mol	
CAS Number	85908-96-9	
IUPAC Name	tert-butyl 2-oxopiperidine-1- carboxylate	[3]
Appearance	White to cream to yellow crystalline powder or fused solid	[3]
Melting Point	29-37 °C	[3]
Solubility	Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.	

Spectroscopic Data for Structural Confirmation

The structural confirmation of **1-Boc-2-piperidone** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of **1-Boc-2-piperidone** in CDCl₃ exhibits characteristic signals corresponding to the protons of the piperidone ring and the Boc protecting group.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.65	t	2H	H-6 (CH ₂ adjacent to N)
~2.50	t	2H	H-3 (CH ₂ adjacent to C=O)
~1.82	m	4H	H-4, H-5 (CH ₂ CH ₂)
1.52	S	9H	C(CH₃)₃ (Boc group)

Table based on representative data.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~170	C=O (lactam)
~154	C=O (Boc)
~80	C(CH ₃) ₃ (Boc)
~45	C-6 (CH ₂ adjacent to N)
~32	C-3 (CH ₂ adjacent to C=O)
~28	C(CH ₃) ₃ (Boc)
~23	C-5
~21	C-4

Table with predicted chemical shifts based on typical values for similar functional groups.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1-Boc-2-piperidone** shows characteristic absorption bands for the carbonyl groups of the



lactam and the Boc protector, as well as C-N and C-O bonds.

Wavenumber (cm⁻¹)	Intensity	Assignment
~2975	Medium	C-H stretch (alkane)
~1730	Strong	C=O stretch (Boc group)
~1690	Strong	C=O stretch (lactam)
~1250	Strong	C-N stretch
~1160	Strong	C-O stretch (Boc group)

Table based on representative data for N-Boc protected lactams.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/z	lon
199.12	[M] ⁺ (Molecular Ion)
144.2	[(M-C ₄ H ₈)+H] ⁺
100.0	[M - Boc]+
57.0	[C(CH ₃) ₃] ⁺

Table constructed from expected fragmentation patterns.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of **1-Boc-2-piperidone**.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of **1-Boc-2-piperidone**.



Materials:

- 1-Boc-2-piperidone sample
- Deuterated chloroform (CDCl₃)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-2-piperidone in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to obtain optimal resolution.
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



- Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities of all signals.
- Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of **1-Boc-2-piperidone**.

Materials:

- 1-Boc-2-piperidone sample
- Potassium bromide (KBr, IR grade) or a suitable solvent (e.g., chloroform)
- Agate mortar and pestle
- Pellet press or salt plates (NaCl or KBr)
- FT-IR spectrometer

Procedure (KBr Pellet Method):[8]

- · Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of 1-Boc-2-piperidone with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.



- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Procedure (Thin Film Method):[9]

- Sample Preparation: Dissolve a small amount of 1-Boc-2-piperidone in a volatile solvent like chloroform.
- Film Formation: Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.
- Spectrum Acquisition: Mount the salt plate in the FT-IR spectrometer and acquire the spectrum as described above.

Mass Spectrometry Protocol (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Boc-2- piperidone**.[10][11]

Materials:

- 1-Boc-2-piperidone sample
- HPLC-grade solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation: Prepare a dilute solution of 1-Boc-2-piperidone (approximately 1-10 μg/mL) in the chosen solvent.
- Instrument Setup:



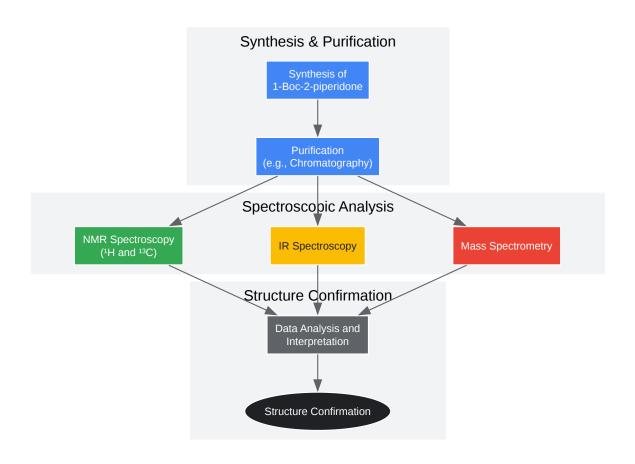
- Calibrate the mass spectrometer using a standard calibration compound.
- Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for small molecule analysis.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
 - If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
- Data Analysis:
 - Identify the molecular ion peak [M]+ or protonated molecule [M+H]+.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visual Representations Molecular Structure of 1-Boc-2-piperidone

Caption: 2D structure of 1-Boc-2-piperidone.

Workflow for Structure Elucidation





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Caption: General workflow for small molecule structure elucidation.

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